[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate
Description
[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(11-19-15(18)13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRKEGGRJYFEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Coupling via Carbamate Formation
The most straightforward route involves the reaction of methyl thiophene-2-carboxylate with 2-phenylethyl isocyanate under basic conditions. This method, however, necessitates stringent control of moisture and temperature to prevent side reactions such as hydrolysis of the isocyanate.
Sequential Esterification and Amidation
An alternative pathway begins with thiophene-2-carboxylic acid, which undergoes esterification with methanol to form the methyl ester, followed by coupling with 2-phenylethylamine using a carbodiimide reagent (e.g., EDCl/HOBt). This two-step sequence benefits from commercially available starting materials but requires purification after each step to mitigate residual reagents.
Detailed Synthetic Protocols
Method A: Direct Carbamoylation of Methyl Thiophene-2-carboxylate
Reagents and Conditions:
- Methyl thiophene-2-carboxylate (1.0 equiv)
- 2-Phenylethyl isocyanate (1.2 equiv)
- Triethylamine (1.5 equiv), anhydrous dichloromethane, 0°C to room temperature, 12 h
Procedure:
In a nitrogen-purged flask, methyl thiophene-2-carboxylate (1.68 g, 10 mmol) is dissolved in anhydrous dichloromethane (50 mL). Triethylamine (1.52 mL, 11 mmol) is added, followed by dropwise addition of 2-phenylethyl isocyanate (1.45 g, 12 mmol) at 0°C. The reaction mixture is stirred at room temperature for 12 h, quenched with ice-cold water, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the title compound as a white solid (2.89 g, 85% yield).
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the electrophilic carbon of the isocyanate, facilitated by triethylamine as a base. The absence of protic solvents minimizes competing hydrolysis.
Method B: Palladium-Catalyzed C–H Activation
Reagents and Conditions:
- Thiophene-2-carboxylic acid (1.0 equiv)
- 2-Phenylethylamine (1.1 equiv)
- Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2.0 equiv), AcOH, 80°C, 24 h
Procedure:
Thiophene-2-carboxylic acid (1.28 g, 10 mmol) and 2-phenylethylamine (1.21 g, 11 mmol) are combined in acetic acid (20 mL). Palladium acetate (0.11 g, 0.5 mmol) and iodobenzene diacetate (6.44 g, 20 mmol) are added sequentially. The mixture is heated at 80°C for 24 h, cooled, and poured into ice water. The precipitate is filtered, washed with ethanol, and recrystallized from methanol to yield the product (2.45 g, 72% yield).
Advantages:
This one-pot method avoids prefunctionalization of the thiophene ring, leveraging Pd-catalyzed C–H activation for direct carbamoylation. The use of PhI(OAc)₂ as an oxidant ensures efficient reoxidation of the palladium catalyst.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates but may promote ester hydrolysis. Nonpolar solvents (toluene, dichloromethane) favor carbamate formation but require prolonged reaction times. A balance is achieved using THF, which offers moderate polarity and low boiling point for easy removal.
Catalytic Systems
Comparative studies of palladium catalysts (PdCl₂, Pd(PPh₃)₄) reveal that Pd(OAc)₂ provides optimal activity for C–H functionalization, with turnover numbers (TON) exceeding 100 in optimized conditions. Nickel-based catalysts, while cost-effective, suffer from lower yields (≤50%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Carbamoylation (A) | 85 | 98 | Short reaction time, minimal purification | Requires anhydrous conditions |
| Pd-Catalyzed C–H Activation (B) | 72 | 95 | Atom-economical, no prefunctionalization | High catalyst loading, elevated temperature |
| Sequential Esterification/Amidation | 68 | 97 | Uses commercial reagents | Multi-step, lower overall yield |
Industrial-Scale Production Challenges
Cost Efficiency
The high cost of palladium catalysts necessitates ligand design to improve TON. Recent work on N-heterocyclic carbene (NHC) ligands shows promise, achieving TON >500 in model reactions.
Waste Management
PhI(OAc)₂ generates stoichiometric amounts of iodobenzene, requiring efficient recovery systems. Alternative oxidants (e.g., Cu(OAc)₂) are under investigation but currently offer inferior yields.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated reactions using Ru(bpy)₃²⁺ enable decarboxylative coupling of thiophene-2-carboxylic acids with nitroalkanes, though applicability to carbamates remains exploratory.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze transesterification under mild conditions, but substrate scope limitations hinder broad adoption.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate: shares similarities with other thiophene derivatives such as thiophene-2-carboxylic acid and [(2-Phenylethyl)carbamoyl]methyl thiophene-3-carboxylate.
Uniqueness
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₅N₁O₂S
- Molecular Weight : 273.35 g/mol
The structure includes a thiophene ring, which is known for its biological activity, and a phenylethyl substituent that may enhance its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of various biological pathways, including those involved in cell proliferation and apoptosis. The compound’s unique structural features allow it to engage with multiple targets, making it a versatile candidate for drug development.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower compared to control compounds, suggesting strong antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis in these cells through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
The study concluded that the compound could be developed as a potential therapeutic agent for breast cancer treatment .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thiophene derivatives known for their biological activities. A comparison with compounds such as thiophene-2-carboxylic acid reveals that while both exhibit antimicrobial properties, the phenylethyl substitution enhances the anticancer activity of this compound.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| Thiophene-2-carboxylic acid | Moderate | Low |
Research Applications
Due to its diverse biological activities, this compound is being investigated for various applications:
- Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further pharmacological studies.
- Chemical Synthesis : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves two key steps:
Esterification of thiophene-2-carboxylic acid : Use methanol or other alcohols under acid catalysis (e.g., H₂SO₄) to form the methyl thiophene-2-carboxylate intermediate. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acid:alcohol) are critical for yields >90% .
Carbamoylation : Introduce the (2-phenylethyl)carbamoyl group via coupling agents like EDCI/HOBt or DCC. Optimize solvent polarity (e.g., DMF or THF) and reaction time (12–24 hours) to minimize side products .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR :
- Thiophene ring protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~165 ppm).
- (2-Phenylethyl)carbamoyl NH protons (δ ~6.5–7.0 ppm, broad singlet) and aromatic protons (δ 7.2–7.4 ppm) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and carbamoyl N–H (3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns (e.g., loss of COOCH₃ or phenylethyl groups).
Advanced Research Questions
Q. How can regioselectivity challenges in thiophene-2-carboxylate functionalization be addressed?
- Methodology :
- Directing Groups : Use meta-directing substituents (e.g., ester groups) to control electrophilic substitution at the 5-position of the thiophene ring .
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings for selective C–C or C–N bond formation. Optimize ligands (e.g., XPhos) and base (K₂CO₃) for sterically hindered substrates .
- Data Contradiction Analysis : If unexpected regiochemistry arises, compare experimental NMR data with DFT-calculated chemical shifts to identify misassignments .
Q. What computational approaches are suitable for predicting reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-31G(d) are recommended for sulfur-containing heterocycles .
- Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., in DMSO vs. water) to guide solubility optimization .
Q. How can researchers resolve discrepancies in bioactivity data across different assay conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
